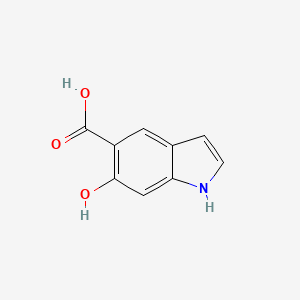

6-hydroxy-1H-indole-5-carboxylic acid

CAS No.:

Cat. No.: VC15994440

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7NO3 |

|---|---|

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 6-hydroxy-1H-indole-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO3/c11-8-4-7-5(1-2-10-7)3-6(8)9(12)13/h1-4,10-11H,(H,12,13) |

| Standard InChI Key | PYFBJHPTVJIVGI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=CC(=C(C=C21)C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-Hydroxy-1H-indole-5-carboxylic acid is systematically named according to IUPAC guidelines as 6-hydroxy-1H-indole-5-carboxylic acid. Its SMILES notation, , reflects the indole backbone with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at positions six and five, respectively . The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets in medicinal chemistry applications.

Table 1: Fundamental Properties of 6-Hydroxy-1H-indole-5-carboxylic Acid

Structural Analogues and Isomers

The positional isomer 6-hydroxy-1H-indole-2-carboxylic acid (CAS 40047-23-2) shares the same molecular formula but differs in the placement of the carboxylic acid group at position two instead of five . This minor structural variation significantly alters physicochemical properties, such as solubility and hydrogen-bonding capacity. For instance, the 2-carboxylic acid isomer exhibits a higher calculated logP (1.66) compared to the 5-carboxylic acid derivative, suggesting differences in lipophilicity .

Table 2: Comparison of Indole Carboxylic Acid Derivatives

| Compound | CAS Number | Carboxylic Acid Position | logP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Hydroxy-1H-indole-5-carboxylic acid | 1246668-93-8 | 5 | 1.44* | 177.16 |

| 6-Hydroxy-1H-indole-2-carboxylic acid | 40047-23-2 | 2 | 1.66 | 177.16 |

| 6-Hydroxy-1H-indazole-5-carboxylic acid | 574758-53-5 | 5 | 1.66 | 178.15 |

*Estimated using PubChem’s XLogP3 algorithm .

Physicochemical and Spectral Properties

Thermal Stability and Solubility

While experimental data on the melting and boiling points of 6-hydroxy-1H-indole-5-carboxylic acid remain unpublished, its structural analog 6-hydroxy-1H-indazole-5-carboxylic acid (CAS 574758-53-5) exhibits a boiling point of 484.0 \pm 30.0 \, ^\circ\text{C} at atmospheric pressure, suggesting comparable thermal stability for the indole derivative . The compound’s solubility is likely influenced by the ionizable carboxylic acid group, which enhances aqueous solubility at physiological pH.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume